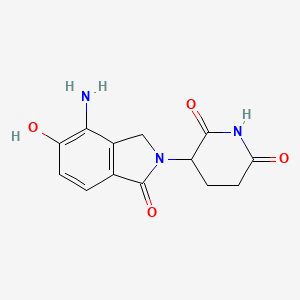

Hydroxy lenalidomide

Description

Properties

IUPAC Name |

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRLGUOUTXTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421593-78-3 | |

| Record name | 5-Hydroxy-lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-hydroxy lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug lenalidomide. It details a proposed synthetic pathway, comprehensive characterization methodologies, and the biological context of its parent compound.

Introduction

Lenalidomide is a potent thalidomide (B1683933) analogue used in the treatment of multiple myeloma and other hematologic malignancies.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the degradation of specific protein substrates.[2] In humans, lenalidomide is minimally metabolized, with over 82% of an oral dose excreted unchanged in the urine within 24 hours.[3][4] The primary metabolites, including 5-hydroxy lenalidomide and N-acetyl-lenalidomide, each account for less than 5% of the parent drug levels in circulation and are not considered to significantly contribute to its therapeutic activity.[4][5][6]

Despite its minor role, the synthesis and characterization of 5-hydroxy lenalidomide are crucial for comprehensive pharmacokinetic studies, metabolite profiling, and reference standard generation in drug development. This guide outlines the necessary technical procedures to achieve this.

Proposed Synthesis of 5-Hydroxy Lenalidomide

While 5-hydroxy lenalidomide is primarily formed in vivo via hydroxylation, a de novo chemical synthesis is required for producing a reference standard.[4] The following is a proposed synthetic route adapted from established methods for lenalidomide synthesis.[7][8] The strategy involves introducing a protected hydroxyl group (e.g., methoxy) on the initial building block, which is deprotected in the final step.

Proposed Synthetic Pathway:

-

Radical Bromination: Methyl 2-methyl-5-methoxy-3-nitrobenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield methyl 2-(bromomethyl)-5-methoxy-3-nitrobenzoate.

-

Condensation/Cyclization: The resulting brominated intermediate is condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base (e.g., triethylamine) to form the nitro-precursor, 3-(7-methoxy-4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

-

Nitro Group Reduction: The nitro group is reduced to a primary amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding 3-(4-amino-7-methoxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

-

Demethylation: The final step involves the cleavage of the methyl ether to yield the free hydroxyl group, affording 5-hydroxy lenalidomide. This can be achieved using reagents such as boron tribromide (BBr₃).

References

- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Lenalidomide and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Lenalidomide (B1683929) is a pivotal immunomodulatory drug (IMiD) with significant therapeutic efficacy in multiple myeloma (MM) and other hematological malignancies.[1][2] Its mechanism of action is novel, functioning as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Upon binding to CRBN, lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7] This targeted degradation leads to both direct anti-tumor effects and potent immunomodulatory activity. While lenalidomide is minimally metabolized, its primary hydroxylated metabolite, 5-hydroxy-lenalidomide, accounts for less than 5% of the circulating drug and is not considered to significantly contribute to its therapeutic effects.[8][9][10][11][12] This guide provides a detailed examination of the core mechanism of lenalidomide, quantitative pharmacological data, and key experimental protocols for its study.

Core Mechanism of Action: A Molecular Glue for the CRL4-CRBN E3 Ligase

The central mechanism of lenalidomide involves the hijacking and reprogramming of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, for which Cereblon (CRBN) serves as the substrate receptor.[3][13][14]

-

The CRL4-CRBN Complex: This multi-protein complex is a key component of the ubiquitin-proteasome system. It consists of Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1/RBX1), and the substrate receptor CRBN.[13][15] In its native state, this complex tags specific proteins for degradation.

-

Lenalidomide Binding: Lenalidomide binds directly to a specific pocket on the CRBN protein.[3][16] This binding event does not inhibit the ligase but instead allosterically modifies the substrate-binding surface of CRBN.

-

Neosubstrate Recruitment: The lenalidomide-CRBN complex presents a new interface that has a high affinity for proteins not normally recognized by CRBN. These newly targeted proteins are referred to as "neosubstrates." For lenalidomide, the most critical neosubstrates are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5][7][17]

-

Ubiquitination and Degradation: The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex brings them into close proximity with the E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the neosubstrates.[4][5][18] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.[3]

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 has pleiotropic effects, underpinning both the direct anti-cancer and immunomodulatory activities of lenalidomide.

-

Anti-Neoplastic Effects: In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4) and subsequently c-MYC, both of which are essential for myeloma cell survival.[5][15] Lenalidomide-induced degradation of IKZF1/3 leads to the downregulation of IRF4 and c-MYC, resulting in cell cycle arrest and apoptosis of the malignant cells.[15]

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[5][17] Their degradation removes this repression, leading to increased IL-2 production.[5] This, in turn, co-stimulates T-cell proliferation and enhances the cytotoxic activity of Natural Killer (NK) cells.[8][16] Lenalidomide also inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 from peripheral blood mononuclear cells.[8][16]

-

Activity in del(5q) Myelodysplastic Syndrome (MDS): In the context of del(5q) MDS, lenalidomide also induces the degradation of an additional neosubstrate, Casein Kinase 1A1 (CK1α).[3][19][20] Cells in this syndrome are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further reduction, which leads to selective cell death.[3][19][20]

Quantitative Data Summary

Table 1: Pharmacokinetics of Lenalidomide in Healthy Subjects

This table summarizes key pharmacokinetic parameters following a single oral dose of lenalidomide.

| Parameter | Value | Reference(s) |

| Time to Max. Concentration (Tmax) | 0.5 - 6.0 hours | [8] |

| Oral Bioavailability | >90% | [10] |

| Elimination Half-Life (t1/2) | ~3 hours | [8][10][12] |

| Plasma Protein Binding | ~30% | [8] |

| Metabolism | Minimal; <5% as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide | [8][9][10][12] |

| Primary Route of Elimination | Renal (~90% as unchanged drug in urine) | [8][9][12] |

| Dose Proportionality | Linear pharmacokinetics observed between 5-400 mg | [21] |

Table 2: Relative Potency of Immunomodulatory Drugs (IMiDs)

The IMiDs exhibit differential potency in their biological effects, which correlates with their binding affinity for CRBN.

| Drug | Relative Potency | Reference(s) |

| Pomalidomide (B1683931) | Most Potent | [16][][23] |

| Lenalidomide | Intermediate Potency | [16][23] |

| Thalidomide | Least Potent | [16][23] |

Key Experimental Protocols

Protocol 1: Cereblon Binding Assay

This protocol describes a competitive displacement assay to measure the binding of a compound to CRBN, often using a NanoBRET™ (Bioluminescence Resonance Energy Transfer) format.

Principle: A NanoLuc®-CRBN fusion protein (energy donor) and a fluorescently labeled lenalidomide tracer (energy acceptor) are expressed in or added to cells. When in close proximity, BRET occurs. A test compound that binds to CRBN will displace the tracer, leading to a loss of BRET signal.

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing a NanoLuc®-CRBN fusion construct into a 384-well white assay plate at a density of 2 x 10⁵ cells/mL.[24] Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the appropriate wells.[25]

-

Tracer and Substrate Addition: Prepare a working solution of the fluorescent tracer and Nano-Glo® substrate. Add this solution to all wells.[25]

-

Incubation: Incubate the plate for 2 hours at 37°C, protected from light.[25]

-

Measurement: Read the plate on a luminometer capable of measuring donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[25]

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[25]

Protocol 2: Cell-Based (In Vivo) Ubiquitination Assay

This protocol is designed to detect the ubiquitination of a target protein (e.g., IKZF1) in cells following drug treatment.

Principle: Cells are treated with the compound of interest and a proteasome inhibitor to allow ubiquitinated proteins to accumulate. The target protein is then immunoprecipitated, and the captured material is analyzed by Western blot for the presence of ubiquitin.

References

- 1. [PDF] Mechanism of action of lenalidomide in hematological malignancies | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of action of lenalidomide in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondspringpharma.com [beyondspringpharma.com]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. gosset.ai [gosset.ai]

- 14. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 19. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]

- 20. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Single-dose pharmacokinetics of lenalidomide in healthy volunteers: dose proportionality, food effect, and racial sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Hydroxy Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, exerts its therapeutic effects through a novel mechanism involving the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This interaction leads to the targeted degradation of specific neosubstrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. While lenalidomide undergoes metabolism to several forms, the 5-hydroxy lenalidomide metabolite has garnered interest regarding its contribution to the parent drug's activity profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-hydroxy lenalidomide, synthesizing available data and outlining experimental protocols for its further investigation.

A critical review of the existing literature indicates that the introduction of a hydroxyl group at the 5-position of the isoindolinone ring of lenalidomide likely attenuates its primary biological activities. Although direct quantitative comparisons of Cereblon binding, IKZF1/3 degradation, and anti-proliferative effects are not extensively available in the public domain, in vitro pharmacological assays suggest that 5-hydroxy lenalidomide does not significantly contribute to the overall therapeutic efficacy of lenalidomide.[1] However, recent metabolomic studies have intriguingly detected 5-hydroxy lenalidomide exclusively in the urine of multiple myeloma patients who responded effectively to lenalidomide treatment, suggesting a potential role as a biomarker of drug response. This guide presents the inferred SAR, summarizes the known quantitative data for lenalidomide as a benchmark, and provides detailed experimental methodologies to facilitate direct comparative studies.

Introduction to Lenalidomide and its Mechanism of Action

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic properties.[2] Its mechanism of action is centered on its ability to act as a "molecular glue" between the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and specific substrate proteins.[3] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of these "neosubstrates."[4] The primary therapeutic targets in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of IKZF1 and IKZF3 leads to the inhibition of myeloma cell proliferation and apoptosis.[4]

In humans, lenalidomide is metabolized to a limited extent, with the major circulating component being the unchanged parent drug. Two identified metabolites are 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the parent drug levels in circulation.[2] This guide focuses on the structure-activity relationship of the 5-hydroxy metabolite.

Structure-Activity Relationship (SAR) of 5-Hydroxy Lenalidomide

The addition of a hydroxyl group to the 5-position of the isoindolinone ring of lenalidomide represents a significant structural modification that appears to negatively impact its biological activity.

Key Inferences on the SAR of the 5-Hydroxy Moiety:

-

Reduced Cereblon Binding: The isoindolinone ring of lenalidomide is crucial for its interaction with the Cereblon binding pocket. It is plausible that the introduction of a polar hydroxyl group at the 5-position may introduce steric hindrance or unfavorable electronic interactions within the binding site, thereby reducing the affinity of the molecule for Cereblon.

-

Impaired Neosubstrate Degradation: As a direct consequence of potentially reduced Cereblon binding, the ability of 5-hydroxy lenalidomide to induce the degradation of IKZF1 and IKZF3 is expected to be diminished. The formation of the ternary complex (Cereblon - molecular glue - neosubstrate) is a prerequisite for ubiquitination and subsequent degradation.

-

Decreased Anti-proliferative Activity: The anti-proliferative effects of lenalidomide in multiple myeloma are directly linked to the degradation of IKZF1 and IKZF3. Therefore, a reduction in neosubstrate degradation capacity would translate to a decrease in anti-cancer potency.

While direct quantitative data is scarce, a review of the clinical pharmacokinetics of lenalidomide states that neither 5-hydroxy-lenalidomide nor N-acetyl-lenalidomide is expected to contribute to the therapeutic activity of lenalidomide based on in vitro pharmacological assays.[1] This statement strongly supports the inferred negative impact of the 5-hydroxy modification on the drug's efficacy.

Conversely, a 2024 study identified 5-hydroxy-lenalidomide only in the urine of multiple myeloma patients who showed an effective response to lenalidomide treatment, while it was absent in non-responders. This finding suggests a potential role for this metabolite as a biomarker of lenalidomide efficacy, although the underlying mechanism for this correlation is not yet understood and requires further investigation.

Quantitative Data

To facilitate a comparative analysis, this section summarizes the available quantitative data for lenalidomide. The corresponding data for 5-hydroxy lenalidomide are largely unavailable in the public domain and represent a critical knowledge gap.

Table 1: Cereblon Binding Affinity

| Compound | Assay Type | System | IC50 (µM) | Reference |

| Lenalidomide | TR-FRET | Recombinant human CRBN | 2.694 | [6] |

| Affinity Bead Competition | U266 cell extracts | ~2 | [7] | |

| 5-Hydroxy Lenalidomide | Not Publicly Available | - | - | - |

Table 2: IKZF1/3 Degradation

| Compound | Target | Cell Line | DC50 (µM) | Reference |

| Lenalidomide | IKZF1/3 | Not specified | Not specified | [4][5] |

| 5-Hydroxy Lenalidomide | Not Publicly Available | - | - | - |

Table 3: Anti-proliferative Activity in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Lenalidomide | NCI-H929 | 3.28 | [8] |

| MM.1S | 1.60 | [8] | |

| RPMI-8226 | 8.12 | [8] | |

| U266 | Not specified | - | |

| OPM-2 | 0.15 - 7 | [9] | |

| 5-Hydroxy Lenalidomide | Not Publicly Available | - | - |

Signaling Pathways and Experimental Workflows

Lenalidomide's Mechanism of Action

Caption: Lenalidomide binds to Cereblon, inducing the ubiquitination and proteasomal degradation of IKZF1/3.

Experimental Workflow for Comparative Analysis

Caption: Workflow for the synthesis and comparative biological evaluation of 5-hydroxy lenalidomide.

Experimental Protocols

The following are representative protocols that can be adapted for a direct comparative evaluation of lenalidomide and 5-hydroxy lenalidomide.

Proposed Synthesis of 5-Hydroxy Lenalidomide

Scheme 1: Proposed Synthesis of 5-Hydroxy Lenalidomide

-

Starting Material: 2-bromo-5-hydroxy-methylbenzoate.

-

Nitration: Introduction of a nitro group at the position ortho to the methyl group.

-

Bromination: Radical bromination of the methyl group to yield the corresponding bromomethyl derivative.

-

Coupling: Reaction of the bromomethyl intermediate with 3-aminopiperidine-2,6-dione (B110489) to form the isoindolinone ring system.

-

Reduction: Reduction of the nitro group to an amino group to yield 5-hydroxy lenalidomide.

Detailed experimental conditions would need to be optimized for each step.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a compound to Cereblon by competing with a known fluorescently labeled ligand.

Materials:

-

Recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled CRBN ligand (e.g., a thalidomide-based tracer)

-

TR-FRET compatible microplates (e.g., 384-well, low-volume, white)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (Lenalidomide and 5-Hydroxy Lenalidomide)

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In the microplate, add the test compounds.

-

Add the recombinant CRBN protein to each well.

-

Add the fluorescently labeled CRBN ligand to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (donor and acceptor).

-

Calculate the TR-FRET ratio and plot the results against the concentration of the test compound to determine the IC50 value.

IKZF1/3 Degradation Assay (Western Blot)

This assay quantifies the degradation of IKZF1 and IKZF3 proteins in cells treated with the test compounds.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, NCI-H929)

-

Cell culture medium and supplements

-

Test compounds (Lenalidomide and 5-Hydroxy Lenalidomide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the multiple myeloma cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Multiple myeloma cell line

-

Cell culture medium and supplements

-

Test compounds (Lenalidomide and 5-Hydroxy Lenalidomide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

The available evidence, though indirect, strongly suggests that the addition of a hydroxyl group at the 5-position of the isoindolinone ring of lenalidomide is detrimental to its primary biological activities. This is likely due to a reduction in binding affinity for Cereblon, which in turn would impair the subsequent degradation of the key neosubstrates IKZF1 and IKZF3, leading to a loss of anti-proliferative efficacy. However, the recent finding of 5-hydroxy lenalidomide in responding patients introduces an interesting avenue for further research into its potential role as a biomarker.

To definitively elucidate the structure-activity relationship of 5-hydroxy lenalidomide, direct comparative studies are essential. The experimental protocols provided in this guide offer a framework for conducting such investigations. A thorough understanding of the SAR of lenalidomide and its metabolites is crucial for the rational design of next-generation immunomodulatory drugs with improved potency, selectivity, and metabolic stability.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Lenalidomide to 5-Hydroxy-Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), an immunomodulatory agent widely used in the treatment of multiple myeloma and other hematologic malignancies, exhibits a pharmacokinetic profile characterized by minimal metabolism and predominant renal excretion of the unchanged drug.[1][2] This technical guide provides a comprehensive overview of the in vitro metabolism of lenalidomide, with a specific focus on the formation of its minor metabolite, 5-hydroxy-lenalidomide. Contrary to typical drug metabolism pathways, the conversion of lenalidomide is not mediated by cytochrome P450 (CYP) enzymes.[3][4] Instead, it undergoes slow, non-enzymatic hydrolysis.[4][5] This document details the current understanding of this metabolic process, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction: The Metabolic Profile of Lenalidomide

In vitro and in vivo studies have consistently demonstrated that lenalidomide has a low propensity for metabolism.[3] Incubations with human liver microsomes, recombinant CYP isozymes, and human hepatocytes have not resulted in significant Phase I or Phase II metabolism.[1][3] Consequently, lenalidomide is not considered a substrate, inhibitor, or inducer of the CYP enzyme system, indicating a low potential for clinically relevant drug-drug interactions through these pathways.[3]

The primary route of elimination for lenalidomide is renal excretion, with approximately 82% of an oral dose being excreted as the unchanged drug in urine within 24 hours.[2][5] Despite its metabolic stability, two minor metabolites have been identified in plasma and excreta: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[5] These metabolites are formed in very small quantities, each accounting for less than 5% of the parent drug levels in circulation.[6][7]

Formation of 5-Hydroxy-Lenalidomide: A Non-Enzymatic Process

The generation of 5-hydroxy-lenalidomide is attributed to "trivial hydroxylation" and "slow non-enzymatic hydrolysis".[2][4][5] This process involves the hydrolytic cleavage of the glutarimide (B196013) ring of the lenalidomide molecule.[4] In vitro studies have shown that lenalidomide undergoes hydrolysis in human plasma, exhibiting a half-life of approximately 8 hours.[1][4] This non-enzymatic degradation pathway underscores the unique metabolic profile of lenalidomide, distinguishing it from many other small molecule drugs that are primarily cleared through enzymatic processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the metabolism and disposition of lenalidomide.

Table 1: In Vivo Metabolic Profile of Lenalidomide

| Analyte | Relative Abundance in Plasma | Relative Abundance in Urine (% of dose) |

| Unchanged Lenalidomide | ~92% of circulating radioactivity | ~82% |

| 5-Hydroxy-Lenalidomide | < 5% of parent levels | < 5% |

| N-acetyl-lenalidomide | < 5% of parent levels | < 5% |

Data compiled from Chen et al., 2016 and DrugBank Online.[5][8]

Table 2: In Vitro Stability of Lenalidomide

| In Vitro System | Observation | Reference |

| Human Liver Microsomes | No significant metabolism | [1][3] |

| Recombinant CYP Isozymes | No significant metabolism | [1][3] |

| Human Hepatocytes | No significant Phase I or II metabolism | [1][3] |

| Human Plasma (pH 7.4) | Slow hydrolysis, t½ ≈ 8 hours | [1][4] |

Experimental Protocols

In Vitro Incubation for Non-Enzymatic Hydrolysis

This protocol is designed to assess the non-enzymatic conversion of lenalidomide to 5-hydroxy-lenalidomide in a physiologically relevant matrix.

Objective: To quantify the rate of formation of 5-hydroxy-lenalidomide from lenalidomide in human plasma.

Materials:

-

Lenalidomide

-

5-Hydroxy-lenalidomide analytical standard

-

Human plasma (pooled, drug-free)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., lenalidomide-d5)

-

Incubator/water bath at 37°C

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of lenalidomide in a suitable solvent (e.g., DMSO) and spike it into pre-warmed human plasma to achieve a final concentration relevant to therapeutic levels (e.g., 1-10 µM). The final concentration of the organic solvent should be less than 1% to maintain the integrity of the plasma proteins.

-

-

Incubation:

-

Incubate the plasma samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

-

Sample Quenching and Protein Precipitation:

-

To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to stop the reaction and precipitate plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of lenalidomide and 5-hydroxy-lenalidomide.

-

Analytical Method: LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the quantification of lenalidomide and 5-hydroxy-lenalidomide in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lenalidomide: e.g., m/z 260.1 → 149.1

-

5-Hydroxy-Lenalidomide: e.g., m/z 276.1 → 165.1

-

Internal Standard (lenalidomide-d5): e.g., m/z 265.1 → 154.1

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Data Analysis:

-

Construct calibration curves for both lenalidomide and 5-hydroxy-lenalidomide using the analytical standards.

-

Quantify the concentrations of both compounds in the incubated samples by interpolating from the calibration curves.

-

Calculate the rate of formation of 5-hydroxy-lenalidomide.

Visualizations

Metabolic Pathway of Lenalidomide

Caption: Metabolic fate of lenalidomide.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro hydrolysis of lenalidomide.

Conclusion

The in vitro metabolism of lenalidomide is a unique case in drug development, characterized by its remarkable stability and the absence of significant CYP-mediated metabolism. The formation of 5-hydroxy-lenalidomide occurs through a slow, non-enzymatic hydrolytic process. This understanding is crucial for drug interaction studies and for predicting the pharmacokinetic behavior of lenalidomide in various patient populations. The provided protocols and visualizations serve as a guide for researchers investigating the metabolic fate of lenalidomide and similar compounds with low metabolic clearance. Further research could focus on elucidating the precise chemical kinetics of the hydrolysis reaction under various physiological conditions.

References

- 1. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenalidomide: in vitro evaluation of the metabolism and assessment of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

The Genesis and Evolution of Lenalidomide: A Technical Guide to its Discovery, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a potent analog of thalidomide (B1683933), represents a significant advancement in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its discovery stemmed from the need to enhance the therapeutic properties of thalidomide while mitigating its severe side effects.[3][4] This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of lenalidomide and its derivatives. It details the intricate mechanisms of action, focusing on its role as a modulator of the Cereblon E3 ubiquitin ligase complex. Furthermore, this document outlines key experimental protocols for synthesis and presents quantitative data on the biological activity of various derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Development

The journey to lenalidomide began with its predecessor, thalidomide, a drug infamously known for its teratogenic effects but later recognized for its anti-inflammatory and anti-angiogenic properties.[3] The development of thalidomide analogs was driven by the goal of separating its therapeutic activities from its harmful side effects.[3] Lenalidomide emerged as a promising candidate from these efforts, demonstrating significantly greater potency and a more favorable safety profile compared to thalidomide.[5]

Lenalidomide was synthesized by making two key structural modifications to the thalidomide backbone: the addition of an amino group at the 4-position of the phthaloyl ring and the removal of a carbonyl group from this ring.[4][6] These changes resulted in a compound with enhanced immunomodulatory and antitumor activities.[4][6] Lenalidomide was approved for medical use in the United States in 2005 and is on the World Health Organization's List of Essential Medicines.[1]

Synthesis of Lenalidomide and its Derivatives

The chemical synthesis of lenalidomide has evolved since its initial disclosure by Celgene.[1] Various methods have been developed to improve efficiency, yield, and safety, including greener synthesis approaches.

Original Patented Synthesis

The first synthesis of lenalidomide involved the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide.[1] The resulting product was then treated with 3-amino-piperidine-2,6-dione. A final catalytic hydrogenation step yielded lenalidomide.[1] Another patented process involves the hydrogenation of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione using a 10% Pd/C catalyst.[7]

Alternative and Greener Synthetic Routes

Researchers have explored alternative synthetic strategies to overcome the limitations of earlier methods. One such method utilizes iron powder and ammonium (B1175870) chloride for the reduction of the nitro group, offering a more environmentally friendly alternative to platinum group metals.[8][9] Another approach involves a three-step synthesis that produces lenalidomide in a 59.8% yield and 99.6% purity.[10] Microwave-assisted green synthesis has also been reported as an efficient one-pot method for preparing thalidomide and its analogs.[11]

Synthesis of Derivatives

The synthesis of lenalidomide derivatives often involves modifications at the 4-position of the isoindolinone ring.[12][13] For instance, a series of derivatives have been synthesized by alkylating, acylating, or sulfonylating lenalidomide.[14] The Suzuki cross-coupling reaction has been employed to install a methylene (B1212753) chain at the C-4 position of the isoindolinone ring, leading to novel analogs with potent antiproliferative activities.[12][13] Thioether-containing derivatives have also been designed and synthesized, showing promising anti-multiple myeloma activity.[15]

Experimental Protocols

General Synthesis of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate)

This procedure is based on patented methods.[7]

-

Step 1: Mix 3-amino-piperidine-2,6-dione hydrochloride in N,N-dimethylformamide.

-

Step 2: Add an organic base, such as 4-dimethylaminopyridine (B28879) or triethylamine.

-

Step 3: While stirring, add methyl 2-halomethyl-3-nitro-benzoate in a polar solvent like acetonitrile.

-

Step 4: Heat the reaction mixture to a temperature below 60°C.

Catalytic Reduction to Lenalidomide

This protocol is an improvement over prior art, utilizing atmospheric pressure.[7]

-

Step 1: Prepare a mixture of the nitro intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, in a suitable solvent.

-

Step 2: Add a palladium on carbon (Pd/C) catalyst to the reaction mixture.

-

Step 3: Carry out the reduction reaction at atmospheric pressure for a duration of approximately 3.5 hours. Reaction times exceeding this may lead to impurity formation.[7]

-

Step 4: Isolate the lenalidomide product. This process can yield lenalidomide with a purity compliant with ICH standards without extensive purification.[7]

Greener Reduction Method

This protocol uses iron and ammonium chloride.[9]

-

Step 1: Dissolve ammonium chloride in water.

-

Step 2: Add 3-(4-nitro-l-oxo-l,3-dmydro-2H-isoindol-2-yl)piperidine-2,6-dione and ethanol.

-

Step 3: Heat the reaction mixture to 60°C and add iron powder with stirring.

-

Step 4: Stir the reaction mixture at 80°C for 4 hours.

-

Step 5: Filter the hot mixture and wash the precipitate with a hot ethanol-water mixture.

-

Step 6: Evaporate the filtrate and add water to the dry residue, followed by stirring for 30 minutes to obtain the final product.

Mechanism of Action

Lenalidomide and its derivatives are classified as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[1][16] Their primary molecular target is the Cereblon (CRBN) protein, which acts as a substrate adapter for the CRL4 E3 ubiquitin ligase complex.[1][17]

The binding of lenalidomide to CRBN alters the substrate specificity of the E3 ligase complex.[17] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of this ligase.[1][17]

Key Degraded Proteins

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of malignant plasma cells in multiple myeloma.[1][17][18] Their degradation leads to the death of multiple myeloma cells.[17]

-

Casein Kinase 1 Alpha (CK1α): In myelodysplastic syndrome (MDS) with a 5q deletion, lenalidomide induces the degradation of CK1α.[17] Cells with this deletion have lower baseline levels of CK1α, making them more sensitive to its degradation.[17]

Signaling Pathways

The degradation of these key proteins triggers a cascade of downstream effects, impacting various signaling pathways.

References

- 1. Lenalidomide - Wikipedia [en.wikipedia.org]

- 2. Recent clinical studies of the immunomodulatory drug (IMiD) lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 10. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]

- 11. Item - A Novel Green Synthesis of Thalidomide and Analogs - Figshare [manara.qnl.qa]

- 12. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 17. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetics of Hydroxy Lenalidomide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, undergoes minimal metabolism in humans and preclinical species. Its primary metabolite, 5-hydroxy-lenalidomide, along with N-acetyl-lenalidomide, accounts for a minor fraction of the administered dose. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data on hydroxy lenalidomide, focusing on the metabolic pathways of the parent compound, lenalidomide. Due to a notable scarcity of specific pharmacokinetic studies on this compound in preclinical models, this document synthesizes information on lenalidomide's metabolism, the analytical methodologies employed for its detection, and the qualitative presence of its hydroxylated metabolites. All quantitative data for the parent drug are summarized in structured tables, and experimental workflows are detailed and visualized to facilitate a deeper understanding for researchers in drug development.

Introduction

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its clinical efficacy is well-established; however, a thorough understanding of its metabolic fate in preclinical models is crucial for the continued development of analogues and combination therapies. The biotransformation of lenalidomide is limited, with the majority of the drug excreted unchanged in the urine.[2][3] Metabolism primarily occurs through hydrolysis to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[4] In vitro studies using human liver microsomes, recombinant CYP isozymes, and human hepatocytes have shown no significant Phase I or Phase II metabolism, indicating that cytochrome P450 enzymes play a negligible role in its clearance.[1][2] This suggests a low potential for clinically significant drug-drug interactions involving these pathways.[1]

Lenalidomide Metabolism in Preclinical Models

Preclinical studies in mice and rats have been instrumental in characterizing the pharmacokinetic profile of lenalidomide. However, these studies have consistently demonstrated that metabolites, including this compound, are present in very low concentrations, often below the limit of quantification for detailed pharmacokinetic analysis.

A study in humanized-liver mice, for instance, reported that no metabolites of lenalidomide were detected in plasma samples under their experimental conditions. This underscores the challenge in quantifying the pharmacokinetics of its minor metabolites in preclinical species. While direct pharmacokinetic parameters for this compound are not available, the study of the parent compound provides valuable insights into its overall disposition.

Quantitative Pharmacokinetic Data for Lenalidomide in Preclinical Models

The following tables summarize the pharmacokinetic parameters of the parent drug, lenalidomide, in mice, which is the most extensively studied preclinical model. This data is essential context for understanding the environment in which this compound is formed.

Table 1: Plasma Pharmacokinetics of Intravenous Lenalidomide in Mice

| Dose (mg/kg) | C₀ (ng/mL) | AUC (ng·h/mL) | CL (mL/h/kg) | Vd (L/kg) | t₁/₂ (h) |

| 0.5 | 213 | 126 | 3.97 | 1.89 | 0.33 |

| 1.5 | 1,030 | 2,130 | 0.70 | 0.48 | 0.48 |

| 5 | 2,110 | 3,180 | 1.57 | 0.61 | 0.27 |

| 10 | 3,800 | 4,200 | 2.38 | 0.65 | 0.19 |

Data compiled from publicly available research. Parameters represent mean values.

Table 2: Plasma Pharmacokinetics of Oral Lenalidomide in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| 0.5 | 88 | 0.25 | 88 | 70 |

| 10 | 1,600 | 0.5 | 2,600 | 62 |

Data compiled from publicly available research. Parameters represent mean values.

Experimental Protocols

A detailed understanding of the methodologies used to study lenalidomide's pharmacokinetics and metabolism is critical for interpreting the available data and designing future experiments.

Animal Models and Dosing

-

Species: ICR mice are a commonly used strain for pharmacokinetic studies of lenalidomide.

-

Dosing: Lenalidomide is typically prepared as a suspension in a vehicle such as 1% (w/v) carboxymethylcellulose in sterile water for injection. For oral administration, it is delivered via gavage. For intravenous administration, it is administered as a bolus injection.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at various time points post-administration via methods such as retro-orbital bleeding or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: For analysis, plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then analyzed. For more sensitive detection, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analytes and remove interfering substances.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lenalidomide and its metabolites in biological matrices due to its high sensitivity and specificity.

-

Chromatography: Reversed-phase chromatography is commonly used, with a C18 column. The mobile phase typically consists of a mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a specific product ion, which provides high selectivity.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the preclinical pharmacokinetic evaluation of lenalidomide.

Conclusion

The preclinical pharmacokinetic profile of this compound remains an area with limited specific data. The available evidence from studies on the parent drug, lenalidomide, indicates that hydroxylation is a very minor metabolic pathway in the studied preclinical species. The majority of lenalidomide is cleared unchanged through renal excretion. For drug development professionals, this suggests that the pharmacokinetic properties of the parent drug are the primary drivers of its efficacy and safety profile. Future research employing highly sensitive analytical techniques may be necessary to fully elucidate the pharmacokinetics of this compound and its potential contribution to the overall pharmacological profile of lenalidomide. The experimental protocols and workflows detailed in this guide provide a solid foundation for such future investigations.

References

- 1. Lenalidomide: in vitro evaluation of the metabolism and assessment of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

Cereblon Binding Affinity of Hydroxy Lenalidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity Data

The binding affinity of lenalidomide (B1683929) to Cereblon has been characterized by various biophysical and biochemical assays. The following table summarizes key binding affinity values for lenalidomide, providing a crucial reference point for understanding the potential interactions of its metabolites, such as hydroxy lenalidomide.

| Compound | Assay Type | Parameter | Value (nM) | Cell Line/System |

| Lenalidomide | Competitive Binding | IC50 | ~2000 | U266 myeloma cell extracts |

| Lenalidomide | TR-FRET | IC50 | 1500 | In vitro |

| Lenalidomide | Fluorescence Polarization | IC50 | 268.6 | In vitro |

| Lenalidomide | MicroScale Thermophoresis | Ki | 16300 | E. coli expressed CRBN-TBD |

| Lenalidomide | MicroScale Thermophoresis | Ki | 6400 | In vitro |

| Lenalidomide | Isothermal Titration Calorimetry | Kd | 600 | CRBN:DDB1 complex |

Note: The variation in binding affinity values can be attributed to the different assay principles, experimental conditions, and the specific form of the Cereblon protein used (e.g., full-length complex vs. truncated binding domain).

Experimental Protocols

The determination of the binding affinity of small molecules to Cereblon is a critical step in the development of novel therapeutics. The following are detailed methodologies for key experiments employed in this process.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the change in the polarization of fluorescently labeled thalidomide (B1683933) upon binding to Cereblon. Unlabeled ligands, such as lenalidomide or its derivatives, compete with the fluorescent probe for binding to Cereblon, leading to a decrease in fluorescence polarization.[1][2][3]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant Cereblon (CRBN) protein.

-

Prepare a stock solution of a fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide).

-

Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., pomalidomide).[1][3]

-

-

Assay Reaction:

-

In a black, low-binding 96-well microplate, add the purified CRBN protein to the assay buffer.[1][3]

-

Add the serially diluted test compound or control to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.[3]

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate for an additional period (e.g., 1.5 hours) at room temperature with gentle shaking.[3]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a microplate reader capable of excitation and emission at the appropriate wavelengths for the fluorophore (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[3]

-

The data is typically plotted as fluorescence polarization versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the real-time binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor chip.[4][5][6] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

-

Chip Preparation:

-

Immobilize purified recombinant Cereblon protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in a suitable running buffer.

-

Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to record the association phase.

-

After the association phase, inject the running buffer alone to monitor the dissociation of the compound from the immobilized Cereblon.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and KD values.[5]

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[7][8] This allows for the determination of the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes.[7][8]

Protocol:

-

Sample Preparation:

-

Dialyze both the purified Cereblon protein and the test compound into the same buffer to minimize heat of dilution effects.

-

Load the Cereblon solution into the sample cell of the calorimeter.

-

Load a concentrated solution of the test compound into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the test compound into the sample cell containing the Cereblon solution.

-

Stir the solution continuously to ensure rapid mixing.

-

-

Data Acquisition and Analysis:

-

Measure the heat released or absorbed after each injection.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.

-

Signaling Pathways and Experimental Workflows

The interaction of lenalidomide and its analogs with Cereblon initiates a cascade of molecular events that are central to their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing Cereblon binding.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. amsbio.com [amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of Hydroxy lenalidomide and its Parent Compound, Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a potent immunomodulatory agent with significant clinical efficacy in various hematological malignancies. Its pleiotropic effects are primarily mediated through its binding to the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). This targeted protein degradation initiates a cascade of downstream immunomodulatory events, including T-cell and Natural Killer (NK) cell activation and a shift in cytokine production, which are central to its anti-neoplastic activity. While research has predominantly focused on lenalidomide, emerging evidence suggests that its metabolite, 5-Hydroxy lenalidomide, is not only present in patients but is also associated with positive clinical outcomes, indicating its own pharmacological activity. This technical guide provides a comprehensive overview of the immunomodulatory effects of lenalidomide, with a dedicated discussion on the emerging role of Hydroxy lenalidomide, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action: Cereblon-Mediated Degradation

The cornerstone of lenalidomide's immunomodulatory and anti-cancer activities is its ability to modulate the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3] Lenalidomide binds directly to Cereblon (CRBN), a component of this complex.[2][4] This binding event allosterically alters the substrate-binding pocket of CRBN, creating a high-affinity binding site for the neosubstrates IKZF1 and IKZF3.[1][3] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for proteasomal degradation.[1][5] The degradation of these two transcription factors is a key initiating event for the subsequent immunomodulatory effects.[5]

Caption: Core mechanism of Lenalidomide action.

Immunomodulatory Effects on T-Cells

The degradation of IKZF1 and IKZF3, which act as transcriptional repressors of the Interleukin-2 (IL-2) gene, leads to a significant increase in IL-2 production by T-cells.[5] This surge in IL-2 is a critical driver of T-cell proliferation, activation, and enhanced effector functions.

T-Cell Activation and Proliferation

Lenalidomide promotes T-cell co-stimulation, in part through the upregulation of molecules like CD28 on T-cells.[6] This, combined with increased IL-2 signaling, leads to the expansion of both CD4+ and CD8+ T-cell populations.[6][7]

Modulation of T-Cell Subsets

Studies have shown that lenalidomide treatment can alter the balance of T-cell subsets. For instance, an increase in the proportion of central memory and transitional memory T-cells has been observed in patients undergoing lenalidomide maintenance therapy.[1]

Cytokine Secretion Profile

Beyond IL-2, lenalidomide influences the secretion of other key cytokines. It typically promotes a Th1-type immune response, characterized by increased production of Interferon-gamma (IFN-γ).[2][7] Conversely, it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[8]

Caption: T-Cell immunomodulation by Lenalidomide.

Immunomodulatory Effects on Natural Killer (NK) Cells

Lenalidomide significantly enhances the anti-tumor activity of Natural Killer (NK) cells, both directly and indirectly.

NK Cell Activation and Cytotoxicity

The increased IL-2 production from T-cells is a major contributor to the enhanced proliferation and cytotoxic activity of NK cells.[9][10] Lenalidomide has been shown to lower the activation threshold for NK cells, making them more responsive to activating signals.[11] This leads to increased direct cytotoxicity against tumor cells.

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Lenalidomide potentiates the antibody-dependent cellular cytotoxicity (ADCC) of NK cells.[10] This is a crucial mechanism for the synergistic activity observed when lenalidomide is combined with monoclonal antibody therapies.

The Role of this compound

While the immunomodulatory effects described above are well-established for lenalidomide, the role of its metabolites is an area of active investigation. 5-Hydroxy lenalidomide is a known metabolite of lenalidomide.[12][13] A recent study analyzing the urine of multiple myeloma patients treated with lenalidomide found that 5-Hydroxy-lenalidomide was exclusively detected in patients who responded effectively to the treatment. This finding strongly suggests that 5-Hydroxy lenalidomide is a pharmacologically active metabolite that contributes to the overall therapeutic effect of the parent drug.

Although direct studies on the immunomodulatory profile of isolated 5-Hydroxy lenalidomide are currently lacking, its structural similarity to lenalidomide and its association with positive clinical outcomes make it highly probable that it shares a similar mechanism of action. It is likely that 5-Hydroxy lenalidomide also binds to Cereblon, induces the degradation of IKZF1 and IKZF3, and consequently stimulates T-cell and NK-cell mediated anti-tumor immunity. Further research is warranted to precisely quantify the potency and specific effects of 5-Hydroxy lenalidomide on various immune cell populations and cytokine production.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the immunomodulatory effects of lenalidomide. Data for this compound is not yet available in the literature.

Table 1: Binding Affinities and In Vitro Potency of Lenalidomide

| Parameter | Value | Cell/System | Reference |

| CRBN-DDB1 Binding Affinity (Kd) | ~250 nM | Human recombinant protein | [14] |

| IKZF1 Degradation (IC50) | Dose-dependent | MM1S cells | [15] |

| NK Cell Activation (EC50 decrease) | 66% (via CD16), 38% (via NKG2D) | Primary human NK cells | [11] |

Table 2: Effects of Lenalidomide on Immune Cell Populations (In Vivo/Ex Vivo)

| Immune Cell Subset | Effect | Patient Population | Reference |

| NK Cells | Increased proliferation (2.19-fold in healthy donors, 2.98-fold in CLL patients) | CLL Patients & Healthy Donors | [9] |

| CD4+ T-Cells | Increased percentage of central and transitional memory cells | Multiple Myeloma | [1] |

| CD8+ T-Cells | Increased percentage of naïve, central, and transitional memory cells | Multiple Myeloma | [1] |

| Regulatory T-Cells (Tregs) | Increased percentage of CD4+CD127dimCD25highFoxp3+ Tregs | Multiple Myeloma | [16] |

Table 3: Effects of Lenalidomide on Cytokine Production

| Cytokine | Effect | Cell Type / Condition | Reference |

| IL-2 | Increased production | T-cells | [17] |

| IFN-γ | Increased production | T-cells and NK cells | [7][11] |

| TNF-α | Decreased (during therapy) | Serum of Multiple Myeloma patients | [18] |

| IL-18 | Decreased (during therapy) | Serum of Multiple Myeloma patients | [18] |

| IL-6 | Increased during disease progression | Serum of Multiple Myeloma patients | [18] |

Detailed Experimental Protocols

NK Cell Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the impact of lenalidomide on NK cell function.

-

Effector Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs with a low dose of IL-2 (e.g., 100 U/mL) in the presence of varying concentrations of lenalidomide or vehicle control for a specified period (e.g., 48-72 hours).

-

Target Cell Preparation: Use a suitable tumor cell line (e.g., K562 for natural cytotoxicity, or a specific cancer cell line for ADCC). Label target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Co-culture the pre-treated effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate. For ADCC assays, pre-incubate target cells with a relevant monoclonal antibody.

-

Cytotoxicity Measurement: After a 4-hour incubation, measure the release of the label (Calcein-AM fluorescence or 51Cr radioactivity) in the supernatant.

-

Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Caption: Workflow for NK cell cytotoxicity assay.

T-Cell Proliferation Assay

This protocol outlines a common method to assess the effect of lenalidomide on T-cell proliferation.

-

Cell Preparation: Isolate PBMCs from healthy donors or patients.

-

Labeling: Label the PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulation and Treatment: Culture the CFSE-labeled PBMCs in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to provide a primary and co-stimulatory signal. Add varying concentrations of lenalidomide or vehicle control to the cultures.

-

Incubation: Incubate the cells for 3-5 days.

-

Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer.

-

Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferating cells.

Conclusion and Future Directions

Lenalidomide exerts its potent immunomodulatory effects through a well-defined mechanism involving the CRBN-mediated degradation of IKZF1 and IKZF3. This leads to a cascade of events that enhance both innate and adaptive anti-tumor immunity. The recent identification of 5-Hydroxy lenalidomide as a likely active metabolite opens up new avenues of research. Future studies should focus on the direct characterization of the immunomodulatory properties of this compound to determine its specific contribution to the clinical activity of its parent compound. A deeper understanding of the structure-activity relationship between lenalidomide, its metabolites, and the Cereblon E3 ligase complex will be crucial for the development of next-generation immunomodulatory agents with improved efficacy and safety profiles.

References

- 1. Impact of lenalidomide maintenance on the immune environment of multiple myeloma patients with low tumor burden after autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Lenalidomide augments actin remodeling and lowers NK-cell activation thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beyondspringpharma.com [beyondspringpharma.com]

- 16. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydroxy Lenalidomide in Myelodysplastic Syndromes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has demonstrated significant therapeutic efficacy in the treatment of myelodysplastic syndromes (MDS), particularly in patients with a deletion of the long arm of chromosome 5 (del(5q)). Its mechanism of action is primarily centered on the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific protein substrates, most notably Casein Kinase 1A1 (CK1α) in the context of del(5q) MDS. While lenalidomide is the active therapeutic agent, it undergoes minor metabolism in humans to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. This guide provides a comprehensive overview of the role of lenalidomide and its metabolites in MDS, with a specific focus on the available data for hydroxy lenalidomide. Pharmacokinetic studies have shown that these metabolites represent a small fraction of the circulating drug, and in vitro pharmacological assays suggest they do not significantly contribute to the overall therapeutic activity of lenalidomide.[1][2][3][4] This document synthesizes the current understanding of the mechanism of action, clinical efficacy, and relevant experimental protocols for studying lenalidomide and its derivatives in the context of MDS.

Introduction to Myelodysplastic Syndromes and Lenalidomide

Myelodysplastic syndromes are a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a risk of progression to acute myeloid leukemia (AML). A distinct subtype of MDS is associated with an interstitial deletion on the long arm of chromosome 5, termed del(5q) MDS.

Lenalidomide is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[3] It is a cornerstone in the management of transfusion-dependent anemia in patients with low- or intermediate-1-risk MDS associated with a del(5q) abnormality.[2][3]

Metabolism and Pharmacokinetics of Lenalidomide

Lenalidomide is rapidly absorbed after oral administration and is primarily excreted unchanged in the urine.[1][3] Metabolism of lenalidomide is limited, with two minor metabolites identified in human plasma: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[1][2][3] These metabolites each constitute less than 5% of the parent lenalidomide levels in circulation.[1][2][3]